molecular formula C14H11NO3 B14747916 N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide CAS No. 2154-88-3

N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide

Cat. No.: B14747916
CAS No.: 2154-88-3
M. Wt: 241.24 g/mol
InChI Key: VXGXFGLIWFGXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a cycloheptatriene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide typically involves the reaction of 2-hydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide is unique due to the presence of both the benzamide and cycloheptatriene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

CAS No.

2154-88-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

N-(2-hydroxy-3-oxocyclohepta-1,4,6-trien-1-yl)benzamide

InChI

InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(13(12)17)15-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17,18)

InChI Key

VXGXFGLIWFGXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=O)C=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.